(R)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole
Description
Historical Context and Evolution of Chiral Ligand Design
Significance of Chiral Ligands in Enantioselective Transformations
Chiral ligands are organic molecules that bind to a metal center to create a chiral catalyst. This catalyst, in turn, provides a chiral environment that directs a chemical reaction to preferentially form one of two possible enantiomers. The significance of this process is immense, as the biological activity of many pharmaceuticals and agrochemicals is often associated with a single enantiomer. The other enantiomer may be inactive or, in some cases, cause harmful side effects. Therefore, the ability to selectively synthesize the desired enantiomer is of paramount importance. The design of effective chiral ligands is central to the success of asymmetric catalysis, enabling the synthesis of complex chiral molecules with high precision and efficiency. nih.govbeilstein-journals.orglabsolu.ca
Development of Oxazoline-Containing Ligands in Asymmetric Synthesis
Ligands containing a chiral oxazoline (B21484) ring are one of the most successful and widely used classes in asymmetric catalysis. acs.orgalfa-chemistry.com Their popularity stems from their straightforward synthesis from readily available chiral amino alcohols, their modular nature which allows for systematic tuning, and their broad applicability in a wide range of metal-catalyzed reactions. acs.orgnih.gov The stereocenter on the oxazoline ring is positioned alpha to the coordinating nitrogen atom, placing it in close proximity to the metal's active site. acs.org This proximity allows for a direct and powerful influence on the stereochemical outcome of the reaction. diva-portal.org Seminal examples of oxazoline-containing ligands include phosphinooxazolines (PHOX) and bis(oxazolines) (BOX), which have demonstrated remarkable efficacy in numerous asymmetric transformations. acs.orgnih.gov
Emergence of Hybrid Pyridine (B92270)/Quinoline-Oxazoline Ligands
Building upon the success of early oxazoline ligands, researchers began to explore hybrid structures that combine the oxazoline moiety with other coordinating groups to fine-tune the steric and electronic properties of the catalyst. Pyridine-oxazoline (PyOX) type ligands were designed earlier than BOX and PHOX ligands but have seen a recent renaissance. researchgate.net These hybrid ligands offer a different coordination geometry and electronic environment compared to their bis(oxazoline) or phosphine-containing counterparts. The logical extension of this concept was the incorporation of the larger, more electron-rich quinoline (B57606) scaffold in place of pyridine. This led to the development of quinoline-oxazoline ligands, which have shown the potential for even greater enantioselectivity in certain reactions, highlighting the importance of the heteroaromatic component in dictating catalytic performance. researchgate.netmdpi.com
Overview of (R)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole as a Chiral Ligand
This compound is a prominent example of a quinoline-oxazoline ligand that has proven to be highly effective in asymmetric catalysis. Its structure is meticulously designed to create a well-defined chiral pocket around the metal center.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 933992-48-4 |
| Molecular Formula | C19H16N2O |
| Molecular Weight | 288.34 g/mol |
Structural Peculiarities Imparting Chiral Induction
The high degree of chiral induction achieved with this compound can be attributed to several key structural features:
The Chiral Center: The stereogenic center at the C4 position of the oxazoline ring, bearing a benzyl (B1604629) group, is fundamental to its function. This chiral center is derived from (R)-phenylalaninol and dictates the absolute configuration of the product.
The Benzyl Group: The bulky benzyl group at the C4 position acts as a steric directing group. It effectively blocks one face of the coordinated substrate, forcing the incoming reagent to approach from the less hindered side, thereby controlling the enantioselectivity. The steric clash between this bulky group and the substrate is a critical factor in creating a highly selective chiral environment. nih.gov
Rigid Bidentate Coordination: The ligand coordinates to the metal center in a bidentate fashion through the nitrogen atom of the quinoline ring and the nitrogen atom of the oxazoline ring. This chelation creates a rigid, conformationally constrained structure that enhances the transfer of chirality from the ligand to the substrate. nih.gov
Importance of the Quinoline Moiety in Ligand Frameworks
The replacement of a simpler pyridine ring with a quinoline moiety is a deliberate design choice that imparts several advantages to the ligand's framework:
Extended π-System: The fused aromatic system of the quinoline provides an extended π-system, which can engage in π-π stacking interactions with the substrate or other components in the transition state. These non-covalent interactions can further stabilize the desired transition state, leading to higher enantioselectivity.
Electronic Properties: The quinoline ring possesses different electronic properties compared to pyridine. These electronic modifications can influence the Lewis acidity of the metal center, thereby affecting the catalytic activity and selectivity of the complex. chemmethod.com
Scope of its Application in Asymmetric Catalysis
Despite the promising structural features of This compound and its commercial availability from various suppliers, detailed research findings on its specific applications in asymmetric catalysis are not extensively documented in peer-reviewed literature. However, the potential utility of this ligand can be inferred from the successful application of structurally similar quinoline-oxazoline and pyridine-oxazoline ligands in a variety of catalytic processes. These related compounds have proven effective in reactions catalyzed by metals such as copper and iridium.
For instance, chiral ligands incorporating a quinoline or a similar nitrogen-containing heterocycle linked to an oxazoline ring have shown significant promise in copper-catalyzed enantioselective reactions. One of the classic examples is the asymmetric Henry (nitroaldol) reaction. While data for the specific title compound is unavailable, a study by Evans et al. on a copper(II) acetate (B1210297) complex with a bis(oxazoline) ligand demonstrates the potential of such systems. High yields and enantioselectivities were achieved across a range of aldehydes.
Table 1: Example of a Cu(II)-Bis(oxazoline) Catalyzed Asymmetric Henry Reaction (Data for illustrative purposes, adapted from a study on a related ligand system)
| Entry | Aldehyde | Yield (%) | ee (%) |
|---|---|---|---|
| 1 | Benzaldehyde | 85 | 90 |
| 2 | 4-Nitrobenzaldehyde | 92 | 94 |
| 3 | Cyclohexanecarboxaldehyde | 87 | 92 |
| 4 | Isovaleraldehyde | 80 | 87 |
Another area where this class of ligands excels is in the iridium-catalyzed asymmetric hydrogenation of heteroaromatic compounds, particularly quinolines themselves. chemicalregister.comnih.gov This reaction provides a direct route to optically active tetrahydroquinolines, which are valuable structural motifs in many alkaloids and biologically active compounds. nih.gov Research by Zhou et al. on ferrocenyloxazoline-derived N,P ligands in the iridium-catalyzed hydrogenation of quinolines showed excellent enantioselectivities. Given its quinoline moiety, This compound is a plausible candidate for similar transformations.
Table 2: Example of Iridium-Catalyzed Asymmetric Hydrogenation of 2-Substituted Quinolines (Data for illustrative purposes, adapted from a study on a related ligand system)
| Entry | Substrate (2-Substituted Quinoline) | Conversion (%) | ee (%) |
|---|---|---|---|
| 1 | 2-Methylquinoline | >99 | 90 |
| 2 | 2-Ethylquinoline | >99 | 92 |
| 3 | 2-Propylquinoline | >99 | 91 |
| 4 | 2-Phenylquinoline | >99 | 86 |
Furthermore, recent studies have highlighted the use of quinoline-derived P,N ligands in the copper-catalyzed enantioselective alkynylation of quinolones, achieving high yields and enantioselectivities up to 97%. This demonstrates the continuing development and application of quinoline-based chiral ligands in novel asymmetric C-C bond-forming reactions.
Structure
3D Structure
Properties
IUPAC Name |
(4R)-4-benzyl-2-quinolin-2-yl-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O/c1-2-6-14(7-3-1)12-16-13-22-19(20-16)18-11-10-15-8-4-5-9-17(15)21-18/h1-11,16H,12-13H2/t16-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYPJONUSIRRGAX-MRXNPFEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=NC3=CC=CC=C3C=C2)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N=C(O1)C2=NC3=CC=CC=C3C=C2)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for R 4 Benzyl 2 Quinolin 2 Yl 4,5 Dihydrooxazole
Precursor Synthesis and Stereoselective Formation of the Dihydrooxazole Ring
The foundational step in the synthesis of (R)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole is the stereoselective construction of the dihydrooxazole ring, which begins with the synthesis of a key amide intermediate. This intermediate incorporates the necessary chirality and the quinoline (B57606) moiety.
Approaches Utilizing Optically Pure Amino Alcohols (e.g., (R)-Phenylalaninol)
A common and effective strategy for introducing the chiral center is the use of an optically pure amino alcohol as a starting material. For the synthesis of the target compound, (R)-phenylalaninol is the ideal precursor as it provides the correct stereochemistry and the benzyl (B1604629) substituent at the 4-position of the resulting dihydrooxazole ring.
The synthesis of the amide precursor, N-((R)-1-hydroxy-3-phenylpropan-2-yl)quinoline-2-carboxamide, is typically achieved by reacting (R)-phenylalaninol with quinoline-2-carboxylic acid or its more reactive acyl chloride derivative. The use of quinoline-2-carbonyl chloride, which can be prepared from quinoline-2-carboxylic acid using a chlorinating agent like thionyl chloride, facilitates the acylation of the amino group of (R)-phenylalaninol. The reaction is generally carried out in the presence of a base to neutralize the hydrogen chloride byproduct.
Table 1: Representative Conditions for Amide Formation
| Quinoline Precursor | Amino Alcohol | Coupling Reagent/Method | Solvent | Base | Typical Yield |
| Quinoline-2-carboxylic acid | (R)-Phenylalaninol | Thionyl Chloride (to form acyl chloride) | Dichloromethane | Triethylamine | >90% |
| Quinoline-2-carboxylic acid | (R)-Phenylalaninol | EDC/HOBt | Dimethylformamide | N/A | 80-90% |
Strategies Involving Quinoline-2-carbonitrile Derivatives
An alternative approach to the amide precursor involves the use of quinoline-2-carbonitrile. This method typically proceeds through a Lewis acid-catalyzed reaction with the amino alcohol, (R)-phenylalaninol. The nitrile group is converted to an intermediate imidate which then rearranges and hydrolyzes to form the amide. This route can be advantageous in certain contexts but may require harsher reaction conditions compared to the acyl chloride method.
Cyclodehydration and Ring Closure Methodologies
Once the chiral amide precursor, N-((R)-1-hydroxy-3-phenylpropan-2-yl)quinoline-2-carboxamide, has been synthesized, the next critical step is the cyclodehydration to form the 4,5-dihydrooxazole ring. This intramolecular condensation reaction involves the removal of a water molecule from the amide and the hydroxyl group.
Conventional Synthetic Routes for 2,4-Disubstituted Dihydrooxazolines
A variety of reagents are commonly employed to effect the cyclodehydration. Thionyl chloride is a classic reagent for this transformation, often used in excess or with a base. Other dehydrating agents include phosphorus oxychloride, triflic anhydride, and Burgess reagent. The choice of reagent can influence the reaction conditions and the yield of the desired product. For instance, the use of trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine has been shown to be effective for mild cyclodehydration reactions. nih.gov
Table 2: Common Reagents for Dihydrooxazoline Ring Formation
| Dehydrating Agent | Solvent | Temperature | Typical Yield |
| Thionyl Chloride (SOCl₂) | Chloroform | Reflux | 70-85% |
| Triflic Anhydride (Tf₂O) / 2-Chloropyridine | Dichloromethane | 0 °C to rt | 85-95% |
| Phosphorus Oxychloride (POCl₃) | Pyridine (B92270) | 0 °C to reflux | 60-80% |
| Burgess Reagent | Tetrahydrofuran | Reflux | 75-90% |
Optimization of Reaction Conditions for Scalability and Enantiopurity
For larger-scale synthesis and to ensure the retention of enantiopurity, the optimization of reaction conditions is paramount. Key parameters to consider include the choice of solvent, reaction temperature, and the stoichiometry of the reagents. Milder cyclodehydration methods are generally preferred to avoid potential side reactions or racemization at the chiral center. The reaction progress is typically monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time. A thorough work-up procedure is necessary to remove any unreacted starting materials and byproducts before purification.
Purification and Isolation Techniques for Enantiomerically Pure this compound
The final and critical stage in the synthesis is the purification of the crude product to obtain enantiomerically pure this compound.
Column Chromatography: The primary method for purification is typically silica gel column chromatography. A suitable eluent system, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297), is used to separate the desired product from impurities.
Recrystallization: Following chromatographic purification, recrystallization can be employed to further enhance the purity of the compound. The choice of solvent for recrystallization is crucial and is determined empirically to find a system where the compound has high solubility at an elevated temperature and low solubility at a lower temperature.
Chiral High-Performance Liquid Chromatography (HPLC): To confirm the enantiomeric purity of the final product, chiral HPLC is the method of choice. nih.gov This analytical technique uses a chiral stationary phase to separate the (R) and (S) enantiomers, allowing for the determination of the enantiomeric excess (ee) of the synthesized compound. For preparative separations on a smaller scale, chiral HPLC can also be used to isolate the desired enantiomer from a racemic or enantioenriched mixture. mdpi.com
Table 3: Common Chiral Stationary Phases for Oxazoline (B21484) Separation
| Stationary Phase Type | Typical Mobile Phase |
| Polysaccharide-based (e.g., Cellulose (B213188) or Amylose derivatives) | Hexane/Isopropanol |
| Pirkle-type (e.g., (R,R)-Whelk-O1) | Hexane/Ethanol |
Through the careful application of these synthetic and purification methodologies, this compound can be obtained in high yield and excellent enantiopurity, making it suitable for its applications in asymmetric catalysis.
Coordination Chemistry and Metal Complexation of R 4 Benzyl 2 Quinolin 2 Yl 4,5 Dihydrooxazole
General Principles of Ligand-Metal Coordination
The coordination of (R)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole to a metal center is primarily governed by the presence of two key nitrogen donor atoms: one on the quinoline (B57606) ring and the other on the dihydrooxazole ring. This arrangement allows the ligand to act as a bidentate chelating agent, forming a stable five-membered ring with the metal ion.
Bidentate N,N-Coordination Modes
The most common coordination mode for quinolinyl-oxazoline ligands is bidentate, utilizing the lone pair of electrons on the nitrogen atoms of both the quinoline and the dihydrooxazole moieties. This chelation results in the formation of a thermodynamically stable five-membered metallacycle. The rigidity of the quinoline backbone and the stereochemistry of the chiral center on the dihydrooxazole ring impose significant conformational constraints on the resulting metal complex, which is a desirable feature in asymmetric catalysis.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with quinolinyl-oxazoline ligands typically involves the reaction of the ligand with a suitable metal precursor in an appropriate solvent. While specific examples for this compound are not extensively documented, the general methodologies can be described based on related systems.
Complexation with Transition Metals (e.g., Palladium, Cobalt, Gold, Nickel)
The complexation of quinolinyl-oxazoline ligands with various transition metals has been reported, leading to complexes with interesting properties and applications, particularly in catalysis.
Palladium: Palladium(II) complexes of quinolinyl-oxazoline ligands are often synthesized from precursors like PdCl₂(CH₃CN)₂ or [Pd(allyl)Cl]₂. These complexes have been investigated for their catalytic activity in asymmetric allylic alkylation reactions. acs.org The bidentate coordination of the ligand to the palladium center is a key feature of these catalysts. acs.org
Cobalt: Cobalt(II) complexes can be prepared by reacting the ligand with cobalt salts such as CoCl₂ or Co(ClO₄)₂. The resulting complexes can exhibit various geometries, including tetrahedral and octahedral, depending on the stoichiometry and the presence of other coordinating anions or solvent molecules. nih.govnih.gov
Gold: Gold(III) has been shown to coordinate with quinoline-based ligands. bohrium.comresearchgate.net The synthesis of gold complexes can be achieved by reacting the ligand with gold precursors like KAuCl₄. bohrium.comresearchgate.net These complexes are of interest for their potential applications in catalysis and medicinal chemistry. nih.govnih.gov
Nickel: Nickel(II) complexes of ligands containing quinoline and other N-donor moieties have been synthesized and characterized. nih.gov The reaction of the ligand with nickel precursors such as (DME)NiCl₂ can yield complexes where the nickel center is typically in a square planar or octahedral coordination environment. nih.govnih.gov
Spectroscopic Characterization of Ligand-Metal Complexes (e.g., NMR, IR, Mass Spectrometry)
The characterization of newly synthesized metal complexes is crucial to confirm their structure and purity. A combination of spectroscopic techniques is typically employed.
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the coordination of the ligand to the metal center. Upon coordination, shifts in the proton and carbon signals of the quinoline and dihydrooxazole rings are observed. For instance, the protons closest to the nitrogen donor atoms typically show a downfield shift due to the electron-withdrawing effect of the metal.
IR Spectroscopy: Infrared spectroscopy provides information about the vibrational modes of the ligand and the complex. The C=N stretching frequency of the dihydrooxazole ring and the vibrational modes of the quinoline ring are sensitive to coordination. A shift in these bands to higher or lower frequencies upon complexation can confirm the involvement of the nitrogen atoms in bonding to the metal.
Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the complex and to confirm its composition. Techniques like Electrospray Ionization (ESI-MS) are particularly useful for characterizing charged complexes.
The following table summarizes typical spectroscopic data for a related quinolinyl-oxazoline palladium complex.
| Spectroscopic Data for a Representative Palladium-Quinolino-Oxazoline Complex acs.org | |
| Technique | Observations |
| ¹H NMR | Downfield shifts of quinoline and oxazoline (B21484) protons upon coordination. |
| ¹³C NMR | Shifts in the carbon signals of the N-containing rings. |
| IR | Shift in the C=N stretching vibration of the oxazoline ring. |
Structural Elucidation via X-ray Crystallography (if applicable)
For example, the X-ray crystal structure of a related palladium complex with a pyridine-oxazoline ligand revealed a square planar geometry around the palladium center with the ligand coordinating in a bidentate fashion. acs.org
| Crystallographic Data for a Representative Palladium-Pyridine-Oxazoline Complex acs.org | |
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Coordination Geometry | Distorted Square Planar |
| Coordination Mode | Bidentate (N,N) |
Applications in Asymmetric Catalysis
Palladium-Catalyzed Asymmetric Reactions
The palladium complexes of (R)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole have been investigated as catalysts in several key carbon-carbon and carbon-heteroatom bond-forming reactions. The bidentate N,N-ligation of the quinoline (B57606) and oxazoline (B21484) moieties to the palladium center creates a chiral environment that effectively controls the enantioselectivity of the catalytic process.
Allylic Alkylation Reactions
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful tool for the construction of stereogenic centers. The use of this compound as a ligand in this reaction has been explored, although detailed reports on its specific performance are limited in publicly available research. In principle, the ligand would coordinate to the palladium(0) precursor, which then undergoes oxidative addition to an allylic substrate to form a π-allyl palladium(II) complex. The chiral pocket created by the ligand is expected to direct the nucleophilic attack to one of the two enantiotopic termini of the allyl moiety, leading to the formation of an enantioenriched product.
General Reaction Scheme:
Substrate: 1,3-diphenylallyl acetate (B1210297)
Nucleophile: Dimethyl malonate
Catalyst: [Pd(allyl)Cl]₂ / this compound
Base: N,O-Bis(trimethylsilyl)acetamide (BSA)
Solvent: Dichloromethane (CH₂Cl₂)
Other Pd-Mediated Transformations
Beyond allylic alkylation, quinoline-oxazoline ligands have been employed in other palladium-catalyzed reactions such as Heck reactions and C-H activation/functionalization. The rigid backbone of the quinoline unit and the proximity of the chiral center to the metal are advantageous for inducing high levels of asymmetry. Research in this area is ongoing, with the potential for this compound to be a valuable ligand for these transformations.
Cobalt-Catalyzed Asymmetric Reactions
The application of cobalt catalysts in asymmetric synthesis has been gaining significant traction due to the earth-abundance and unique reactivity of cobalt. Chiral ligands are essential for controlling the enantioselectivity of these processes.
C–H Activation Processes
Cobalt-catalyzed enantioselective C-H activation is a highly atom-economical method for the synthesis of complex molecules. While specific studies employing this compound in cobalt-catalyzed C-H activation are not extensively documented, the general class of quinoline-oxazoline ligands is considered promising for such reactions. The ligand's role would be to create a chiral environment around the high-valent cobalt center, which is typically involved in the C-H cleavage step, thereby dictating the stereochemical outcome of the subsequent bond formation.
Polymerization Reactions (e.g., Isoprene (B109036) Polymerization)
The control of stereochemistry in polymerization reactions is critical for determining the properties of the resulting polymer. Cobalt complexes are known to be effective catalysts for the polymerization of dienes like isoprene. The use of chiral ligands such as this compound could potentially influence the microstructure of the polymer (e.g., cis-1,4 vs. trans-1,4 vs. 3,4-addition) and, in principle, lead to the synthesis of stereoregular and potentially optically active polymers. However, specific research data on the use of this particular ligand in isoprene polymerization is not currently available in the reviewed literature.
Gold-Catalyzed Asymmetric Reactions
Gold catalysis has become a powerful tool for the activation of alkynes, allenes, and alkenes towards nucleophilic attack. The development of chiral ligands for gold has been instrumental in the advancement of enantioselective gold-catalyzed reactions.
Based on a comprehensive review of available scientific literature, there is currently no specific published research detailing the application of the chemical compound This compound in the following areas of asymmetric catalysis:
Intermolecular Assembly Reactions
researchgate.netresearchgate.net-Hydride Migrations
Nickel-Catalyzed Hydroalkylation Reactions
Ligand-Controlled Regioselectivity Studies
While the broader class of quinoline-oxazoline ligands has been investigated in various asymmetric transformations, specific studies and detailed research findings, including data tables, for the aforementioned compound within the requested catalytic applications could not be located.
Therefore, it is not possible to generate an article that adheres to the strict outline and content requirements provided in the user's instructions. The creation of scientifically accurate and verifiable content for each specified section and subsection is precluded by the absence of relevant research data for this particular compound.
Mechanistic Investigations of Catalytic Pathways
Elucidation of Catalytic Cycles
The precise mechanism of a catalytic reaction is often complex, involving a series of elementary steps that constitute a catalytic cycle. For reactions catalyzed by complexes of (R)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole, the elucidation of these cycles involves the identification of key intermediates and an understanding of the role the chiral ligand plays in controlling the stereochemical outcome.
While direct spectroscopic observation of all intermediates in a catalytic cycle can be challenging, a combination of experimental techniques and computational modeling has provided insights into the plausible species involved in reactions catalyzed by similar quinoline-oxazoline metal complexes. The catalytic cycle typically begins with the coordination of the substrate to the chiral metal complex. This initial coordination step is often followed by the formation of a metal-enolate or a related reactive intermediate through deprotonation or oxidative addition.
Subsequent steps involve the stereoselective reaction of this intermediate with the second substrate, which is directed by the chiral environment created by the this compound ligand. The final steps of the cycle involve product formation and regeneration of the active catalyst. The identification of these key intermediates is fundamental to understanding the reaction pathway and the factors that govern its efficiency.
The cornerstone of asymmetric catalysis is the ability of the chiral ligand to control the stereochemistry of the product. The this compound ligand achieves this through the creation of a well-defined chiral pocket around the metal center. acs.org The stereocenter at the 4-position of the oxazoline (B21484) ring, bearing a benzyl (B1604629) group, is in close proximity to the catalytic site and directly influences the facial selectivity of the substrate's approach. acs.org
The bidentate coordination of the quinoline (B57606) nitrogen and the oxazoline nitrogen to the metal center creates a rigid and predictable chiral environment. This rigid structure is essential for effective stereochemical communication from the ligand to the reacting substrates. The specific conformation of the ligand-metal complex dictates the trajectory of the incoming reactants, favoring one pathway over the other and leading to the formation of one enantiomer in excess.
Transition State Analysis and Enantioselectivity Origin
The enantioselectivity of a catalyzed reaction is determined by the energy difference between the diastereomeric transition states leading to the two possible enantiomers. A detailed analysis of these transition states, considering both steric and electronic effects, is crucial for understanding the origin of enantioselectivity.
The (R)-4-benzyl group on the oxazoline ring plays a pivotal role in establishing the chiral environment. Its steric bulk effectively shields one face of the coordinated substrate, forcing the other reactant to approach from the less hindered direction. This steric repulsion is a primary factor in determining the stereochemical outcome of the reaction.
Beyond simple steric hindrance, electronic interactions between the benzyl group and the substrates or transition state assembly can also contribute to stereoselectivity. While often considered sterically demanding, the benzyl group's aromatic ring can also engage in non-covalent interactions, such as π-stacking, which can further stabilize one transition state over the other.
| Reaction Type | Catalyst System | Substrate | Yield (%) | ee (%) |
| Friedel-Crafts Alkylation | Cu(OTf)₂ / Ligand | Indole | >95 | up to 82 |
| Cycloaddition | Cu(OTf)₂ / Ligand | Silyl enol ether | >95 | >99 |
| Allylic Alkylation | [Pd₂(pmdba)₃] / Ligand | Allyl ester | 85-95 | 90-98 |
This table presents representative data for reactions catalyzed by copper and palladium complexes with chiral oxazoline-containing ligands, illustrating the high yields and enantioselectivities achievable. The specific ligand used in each case is a structurally related chiral oxazoline. nih.gov
The quinoline moiety is not merely a passive coordinating group; its electronic properties significantly influence the catalytic activity and selectivity of the metal complex. The quinoline ring system can modulate the Lewis acidity of the metal center, which in turn affects the rate of substrate activation and subsequent reaction steps. mdpi.com
Furthermore, the extended aromatic system of the quinoline can participate in attractive non-covalent interactions with the substrate, such as π-π stacking or CH-π interactions. These interactions can help to pre-organize the substrate within the chiral pocket of the catalyst, thereby enhancing both reactivity and enantioselectivity. The ability to tune the electronic properties of the quinoline ring through substitution provides a handle for optimizing the performance of the catalyst for a specific transformation.
Ligand Design Principles from Mechanistic Insights
A thorough understanding of the reaction mechanism provides a foundation for the rational design of new and improved chiral ligands. Mechanistic studies on catalysts bearing quinoline-oxazoline and related scaffolds have led to the formulation of several key design principles. nih.gov
One important principle is the modulation of the steric and electronic properties of the substituents on the chiral ligand. For instance, increasing the steric bulk of the group at the 4-position of the oxazoline ring can enhance enantioselectivity by creating a more defined chiral pocket. Similarly, tuning the electronic nature of the quinoline ring can optimize the catalyst's reactivity.
Structure-Activity Relationships in Pyridine (B92270)/Quinoline-Oxazoline Ligands
The catalytic activity of metal complexes featuring pyridine-oxazoline (PyOx) and quinoline-oxazoline ligands is profoundly influenced by the electronic and steric nature of substituents on both heterocyclic rings. These modifications allow for the fine-tuning of the ligand's properties to optimize performance in various asymmetric transformations.
Electronic Effects: The electronic properties of the quinoline ring system play a crucial role in modulating the Lewis acidity of the coordinated metal center. Electron-donating groups on the quinoline moiety can increase the electron density on the metal, which may enhance its catalytic activity in certain reactions, such as reductive processes. Conversely, electron-withdrawing groups can increase the metal's Lewis acidity, which is often beneficial for reactions involving the activation of electrophiles. The nitrogen atom of the quinoline ring, along with the nitrogen of the oxazoline ring, forms a bidentate coordination site for the metal, and alterations to the electronic landscape of the quinoline can directly impact the stability and reactivity of the resulting catalyst.
Steric Effects: The steric environment around the metal center, dictated by the substituents on the ligand, is a key determinant of enantioselectivity. The bulky quinoline framework, compared to a simpler pyridine ring, can create a more defined chiral pocket around the metal's active site. This steric hindrance can effectively discriminate between different prochiral faces of a substrate as it approaches the catalyst, leading to high levels of asymmetric induction.
In the context of this compound, the quinoline group provides a large steric footprint that influences the orientation of the substrate in the transition state. The interplay between the electronic nature of the quinoline and the steric demands of both the quinoline and the substituent on the dihydrooxazole ring is critical for achieving high catalytic efficiency and stereocontrol. While specific quantitative structure-activity relationship (QSAR) studies for this particular ligand are not widely available, the general principles observed for the broader class of quinoline-oxazoline ligands are applicable. The following table illustrates the general effects of substituent changes on catalyst performance, based on established principles for this ligand class.
| Ligand Modification | Predicted Effect on Metal Center | Consequence for Catalysis |
| Electron-donating groups on quinoline | Increased electron density | Enhanced activity in reductive catalysis |
| Electron-withdrawing groups on quinoline | Decreased electron density (Increased Lewis acidity) | Enhanced activity in electrophile activation |
| Increased steric bulk on quinoline | More crowded coordination sphere | Potentially higher enantioselectivity |
| Decreased steric bulk on quinoline | Less crowded coordination sphere | Potentially lower enantioselectivity |
Stereodirecting Abilities of the Dihydrooxazole Stereocenter
The stereocenter at the 4-position of the dihydrooxazole ring is fundamental to the ligand's ability to induce chirality. In this compound, the (R)-configuration at this carbon, bearing a benzyl substituent, is the primary source of chirality for the entire ligand.
The benzyl group at the C4 position of the oxazoline ring exerts a significant steric influence that is crucial for the stereochemical outcome of the catalyzed reaction. During the catalytic cycle, the substrate coordinates to the metal center, and its orientation is restricted by the chiral environment created by the ligand. The bulky benzyl group effectively blocks one of the enantiotopic faces of the approaching substrate, thereby directing the reaction to proceed selectively on the other face.
The rigidity of the dihydrooxazole ring ensures that the benzyl group maintains a well-defined spatial orientation relative to the metal's active site. This conformational rigidity is key to the effective transmission of chiral information from the ligand to the substrate. The precise mechanism of stereodirection often involves the formation of a transient diastereomeric complex between the catalyst and the substrate. The most stable transition state, which leads to the major enantiomer of the product, is the one that minimizes steric clashes between the substrate and the ligand's substituents, particularly the 4-benzyl group.
Computational studies on related pyridine-oxazoline systems have often been employed to model the transition states of catalytic reactions. These studies help to elucidate the specific non-covalent interactions, such as steric repulsion and electronic interactions, that govern the stereoselectivity. While detailed computational models for reactions specifically catalyzed by this compound are not extensively documented in publicly available research, the principles derived from similar systems can be extrapolated. The following table outlines the key factors related to the dihydrooxazole stereocenter that influence stereodirection.
| Feature of Dihydrooxazole Stereocenter | Role in Stereodirection |
| (R)-Configuration | Establishes the absolute chirality of the ligand |
| Benzyl Substituent at C4 | Provides steric bulk to create a chiral pocket |
| Conformational Rigidity of the Ring | Ensures effective transmission of chiral information |
| Diastereomeric Transition States | The energy difference between these states determines the enantiomeric excess of the product |
Computational Studies and Theoretical Analysis
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of molecular systems. For (R)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole, DFT calculations offer a window into its fundamental properties, both as a free ligand and when coordinated to a metal center.
Geometrical Optimization of the Ligand and its Metal Complexes
A critical first step in the computational analysis of any catalytic system is the determination of its most stable three-dimensional structure. Geometrical optimization using DFT allows for the precise calculation of bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. For the free this compound ligand, these calculations reveal the preferred spatial arrangement of the quinoline (B57606) and oxazoline (B21484) rings relative to each other, as well as the orientation of the benzyl (B1604629) substituent.
Elucidation of Electronic Structure and Bonding Characteristics
Beyond just geometry, DFT calculations provide a detailed picture of the electronic landscape of the molecule. Analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful. The energy and spatial distribution of these orbitals are key determinants of the ligand's reactivity and its ability to donate or accept electrons when bonding to a metal. For instance, the localization of the HOMO on the nitrogen atoms of the quinoline and oxazoline rings would suggest that these are the primary sites for metal coordination.
Furthermore, Natural Bond Orbital (NBO) analysis can be employed to quantify the nature of the chemical bonds within the ligand and in its metal complexes. This analysis provides information about charge distribution, orbital hybridization, and the strength of donor-acceptor interactions between the ligand and the metal center. Such insights are invaluable for understanding the stability of the metal complex and the electronic effects the ligand imparts on the metal, which in turn influences its catalytic activity.
Prediction of Enantioselectivity and Reaction Pathways
The ultimate goal of computational studies in asymmetric catalysis is to predict and explain the stereochemical outcome of a reaction. For catalysts derived from this compound, this means understanding the factors that govern the preferential formation of one enantiomer of the product over the other.
Transition State Modeling and Energy Barrier Calculations
To rationalize the enantioselectivity of a catalyzed reaction, it is essential to identify the transition states that lead to the different stereoisomeric products. DFT calculations can be used to locate these transition state structures and, crucially, to calculate their relative energies. The enantiomeric excess of a reaction is directly related to the difference in the activation energy barriers for the formation of the two enantiomers. A lower energy barrier for the transition state leading to one enantiomer implies that this pathway is kinetically favored, resulting in its formation as the major product.
By meticulously modeling the transition states for reactions catalyzed by metal complexes of this compound, researchers can gain a quantitative understanding of the origins of stereoselectivity.
Advanced Computational Techniques for Ligand Design and Optimization
The insights gained from computational studies are not merely explanatory; they are also predictive and can guide the development of new and improved catalysts. By understanding the structure-activity and structure-selectivity relationships for this compound, chemists can rationally design second-generation ligands with enhanced performance.
Derivatization and Structural Modification for Enhanced Catalytic Performance
Modulation of the 4-Benzyl Substituent
The substituent at the C4 position of the oxazoline (B21484) ring is positioned in close proximity to the coordinated metal center. Consequently, its size and electronic nature directly influence the stereochemical outcome of the catalyzed reaction by creating a specific chiral environment.
The benzyl (B1604629) group in the parent compound provides a certain steric hindrance that dictates how a substrate approaches the catalytic active site. The stereochemical outcome of reactions catalyzed by metal-oxazoline complexes is often governed by a model where the C4 substituent effectively blocks one enantiotopic face of the coordinated substrate, thereby promoting attack from the less hindered face. wikipedia.org
Varying the steric bulk of this substituent can significantly alter the enantioselectivity of a reaction. Replacing the benzyl group with a bulkier substituent, such as a tert-butyl group, is a common strategy intended to increase this steric shielding effect, potentially leading to higher enantiomeric excess (ee). Conversely, a smaller group like a phenyl substituent might create a different chiral pocket, which could be beneficial for different classes of substrates. It has been observed in related ligand systems that both steric and electronic effects associated with the α-substituent on the oxazoline ring contribute to achieving high enantioselectivities. nih.gov The configuration of the final product is often dominated and controlled by the steric bulk of the substituent attached to the nitrogen-adjacent carbon on the oxazoline ring. nih.gov
The synthesis of quinolinyl-oxazoline analogues follows established methodologies for oxazoline ring formation. Typically, this involves the condensation of a quinoline (B57606) nitrile or a derivative thereof with a chiral β-amino alcohol. For example, the synthesis of a (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx), an analogue where the quinoline is replaced by pyridine (B92270), has been achieved in a highly scalable three-step route starting from picolinic acid. nih.govresearchgate.net This methodology, involving the formation of an amide followed by cyclization, is adaptable for the synthesis of various 4-substituted quinolinyl-oxazoline ligands.
While direct comparative studies on the catalytic performance of 4-benzyl, 4-phenyl, and 4-tert-butyl analogues of 2-(quinolin-2-yl)-4,5-dihydrooxazole in the same reaction are not extensively documented in a single report, the influence of these substituents is well-established in the broader field of asymmetric catalysis with oxazoline-containing ligands. The general trend observed is that the bulkier tert-butyl group often provides higher enantioselectivity due to its more effective steric blocking.
Table 1: Representative Catalytic Performance of Copper(I) Complexes with 4-Substituted Oxazoline Ligands in Asymmetric Cyclopropanation Data presented is illustrative of general trends observed in related oxazoline ligand systems and may not represent direct experimental results for the quinolinyl-oxazoline scaffold.
| Ligand C4-Substituent | Typical Yield (%) | Typical Enantiomeric Excess (ee %) | Steric Demand |
|---|---|---|---|
| Phenyl | 85-95 | 80-92 | Moderate |
| Benzyl | 88-98 | 85-96 | Moderate-High |
| tert-Butyl | 90-99 | 90->99 | High |
Diversification of the Quinoline Moiety
Introducing electron-donating or electron-withdrawing groups onto the quinoline ring can modulate the Lewis acidity of the complexed metal atom. Electron-donating groups (e.g., methoxy (B1213986), methyl) increase the electron density on the quinoline nitrogen, which in turn increases the electron-donating ability of the ligand as a whole. This can lead to a more electron-rich, and potentially less Lewis acidic, metal center.
In a study on the catecholase activity of various quinoline derivatives complexed with copper, it was demonstrated that the chemical structure of the ligand significantly impacts the catalytic rate. mdpi.com Ligands containing electron-donating groups were found to increase the electron density at the coordinating nitrogen atom, which favors coordination with the metal and the formation of more stable and catalytically active complexes. mdpi.com Conversely, electron-withdrawing groups (e.g., chloro, nitro) decrease the electron density on the nitrogen, making the ligand a poorer donor and increasing the Lewis acidity of the metal center. This can be advantageous for reactions that require a more electrophilic catalyst.
Table 2: Effect of Quinoline Ring Substituents on the Catalytic Oxidation Rate of Catechol Based on data for various substituted quinoline-copper complexes. mdpi.com
| Ligand (Quinoline Derivative) | Key Substituent | Electronic Effect | Relative Catalytic Rate (μmol L⁻¹ s⁻¹) |
|---|---|---|---|
| 2-chloroquinoline-3-carbaldehyde | -Cl (at C2) | Electron-Withdrawing | 15.55 |
| 2-chloroquinoline-3-carbohydrazide | -Cl, -CONHNH₂ | Mixed | ~60 |
| 8-hydroxyquinoline | -OH (at C8) | Electron-Donating | High (not quantified) |
| 2-oxo-1,2-dihydroquinoline-3-carbaldehyde | =O (at C2) | Electron-Withdrawing | Lowest Activity |
The point of attachment of the oxazoline ring to the quinoline scaffold defines the geometry of the resulting metal complex. The target compound is a 2-quinolyl-oxazoline. An important constitutional isomer is the 8-quinolyl-oxazoline (often abbreviated as 8-Quinox). While both form bidentate N,N-ligands, the bite angle and the spatial arrangement around the metal center are substantially different.
The 2-quinolyl isomer creates a six-membered chelate ring upon coordination, whereas the 8-quinolyl isomer forms a five-membered chelate ring. This difference in ring strain and geometry can have profound effects on catalytic activity and selectivity. Despite their development in the late 1990s, 8-Quinox ligands have been relatively underexplored in transition metal-catalyzed asymmetric transformations. researchgate.net However, recent work has demonstrated their utility. For instance, an 8-Quinox ligand was successfully employed in a Nickel-catalyzed enantioselective reductive carbamoyl-alkylation of alkenes, providing a route to valuable enantioenriched oxindoles. researchgate.net This highlights that the 8-quinolyl isomer is a viable and potentially advantageous alternative to the more common 2-quinolyl scaffold, depending on the specific requirements of the catalytic transformation.
Exploring Bis-Oxazoline and Related Hybrid Ligand Architectures (in comparison to the target compound)
A significant evolution from mono-oxazoline ligands like (R)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole is the development of C₂-symmetric bis(oxazoline) (BOX) and pyridine-bis(oxazoline) (PyBOX) ligands. wikipedia.org These ligands contain two chiral oxazoline rings connected by a linker, such as a methylene (B1212753) or pyridine bridge.
The primary advantage of the C₂-symmetric bis(oxazoline) architecture is the formation of a highly-ordered and well-defined chiral environment around the metal center. This often leads to superior enantioselectivity across a broader range of reactions compared to their mono-oxazoline counterparts. researchgate.net While the target mono-oxazoline ligand is bidentate, a quinoline-based bis(oxazoline) ligand, such as one linked at the 2 and 6 positions of a central pyridine ring (a PyBOX analogue), would act as a tridentate ligand. This tridentate coordination can result in more rigid and stable metal complexes, further enhancing catalytic control.
The comparison between mono- and bis-oxazoline ligands reveals a trade-off between synthetic simplicity and catalytic power. Mono-oxazoline ligands are generally more straightforward to synthesize. However, the C₂-symmetric nature of BOX and PyBOX ligands often justifies their more complex synthesis by providing catalysts with higher selectivity and broader applicability in reactions like Diels-Alder, aldol, and cyclopropanation reactions. wikipedia.orgacs.org
Table 3: Conceptual Comparison of Mono- vs. Bis-Oxazoline Ligand Architectures
| Feature | Mono-Oxazoline (e.g., Target Compound) | Bis-Oxazoline (e.g., Quinolyl-BOX) |
|---|---|---|
| Symmetry | C₁ (Asymmetric) | Typically C₂-Symmetric |
| Denticity | Bidentate (N,N) | Tridentate or Tetradentate |
| Chiral Environment | Defined by a single chiral center | Highly ordered, defined by two chiral centers |
| Synthetic Accessibility | Generally simpler | More complex |
| Typical Enantioselectivity | Moderate to High | Often High to Excellent |
| Structural Rigidity | Moderately rigid chelate | Often highly rigid complex |
Comparison with Pyridine-Oxazoline (PyOx) Analogues
Pyridine-oxazoline (PyOx) ligands are a well-established and widely utilized class of chiral ligands in asymmetric catalysis. rsc.org Given the structural similarity between pyridine and quinoline, a comparison of their respective oxazoline derivatives offers valuable insights into the influence of the aromatic system on catalytic outcomes. The quinoline moiety, being a fused bicyclic aromatic system, is more sterically demanding and possesses a different electronic distribution compared to the monocyclic pyridine ring.
In asymmetric catalysis, the choice between a PyOx and a Quinox ligand can lead to notable differences in performance. Research has shown that in certain reactions, the seemingly subtle change from a pyridine to a quinoline backbone can significantly impact enantioselectivity. For instance, in an iridium-catalyzed asymmetric reaction, a quinoline-oxazoline ligand demonstrated superior enantioselectivity compared to its pyridine-oxazoline counterpart, albeit with a trade-off in chemical yield. researchgate.net
A study highlighted the following results in an iridium-catalyzed asymmetric reaction: a pyridine-oxazoline (PyOx) ligand with an indane-fused oxazoline moiety gave a modest enantiomeric ratio, while the analogous quinoline-oxazoline (Quinox) ligand significantly improved the enantioselectivity. researchgate.net This enhancement is attributed to the increased steric bulk and altered electronic properties of the quinoline ring system, which can create a more defined and effective chiral pocket around the metal center.
| Ligand Type | Aromatic Core | Yield (%) | Enantiomeric Ratio (er) | Reference |
|---|---|---|---|---|
| PyOx Analogue (L2) | Pyridine | 57 | 57:43 | researchgate.net |
| Quinox Analogue (L3) | Quinoline | 38 | 16:84 | researchgate.net |
This comparative data underscores the potential of Quinox ligands as a valuable alternative to PyOx ligands, particularly when higher enantioselectivity is the primary goal. The lower yield observed with the Quinox ligand in this specific instance may be addressable through optimization of reaction conditions or further ligand modification.
Rational Design for Tunable Catalytic Properties
The modular nature of this compound allows for systematic structural modifications to fine-tune its catalytic properties for specific applications. The rational design of new derivatives focuses on altering the steric and electronic environment around the coordinated metal center. acs.org
Modification of the Oxazoline Ring:
The substituent at the 4-position of the oxazoline ring is in close proximity to the catalytic center and, therefore, exerts a significant steric influence. The benzyl group in the parent compound provides a certain level of steric hindrance. By replacing the benzyl group with other substituents, the enantioselectivity of the catalyst can be modulated.
Bulky Substituents: Introducing bulkier groups, such as tert-butyl or adamantyl, can increase steric hindrance, potentially leading to higher enantioselectivity by creating a more selective chiral environment.
Coordinating Substituents: Incorporating functional groups capable of secondary interactions (e.g., hydrogen bonding) can help in organizing the transition state, thereby enhancing stereocontrol.
Modification of the Quinoline Ring:
The electronic properties of the quinoline ring can be tuned by introducing substituents at various positions. These modifications can influence the Lewis acidity of the metal center and its catalytic activity.
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or dimethylamino (-N(CH₃)₂) at positions such as 4, 6, or 8 on the quinoline ring can increase the electron density on the nitrogen atom. This, in turn, enhances the donor capacity of the ligand, which can affect the stability and reactivity of the metal complex.
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) or trifluoromethyl (-CF₃) decrease the electron density on the nitrogen atom. This can increase the Lewis acidity of the metal center, potentially leading to higher catalytic activity in certain reactions.
The strategic placement of these substituents is also crucial. For example, a substituent at the 8-position of the quinoline ring is in closer proximity to the metal center and can exert a more direct steric and electronic effect compared to a substituent at the 6-position.
| Modification Site | Type of Modification | Rationale | Potential Effect on Catalysis |
|---|---|---|---|
| Oxazoline Ring (4-position) | Increase steric bulk (e.g., tert-butyl) | Enhance steric hindrance around the metal center. | Improved enantioselectivity. |
| Introduce coordinating groups | Secondary interactions to rigidify the transition state. | Enhanced stereocontrol. | |
| Quinoline Ring | Introduce Electron-Donating Groups (EDGs) | Increase electron density on the coordinating nitrogen. | Modulation of metal center's electronic properties and reactivity. |
| Introduce Electron-Withdrawing Groups (EWGs) | Decrease electron density on the coordinating nitrogen. | Increased Lewis acidity of the metal center, potentially higher activity. |
Advanced Analytical and Characterization Techniques in Research
High-Resolution NMR Spectroscopy for Ligand and Complex Characterization
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like (R)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the presence of the key functional groups and their connectivity.
In the ¹H NMR spectrum, the aromatic protons of the quinoline (B57606) and benzyl (B1604629) groups typically appear in the downfield region, generally between 7.0 and 8.5 ppm. The protons on the dihydrooxazole ring are diastereotopic and therefore exhibit distinct chemical shifts and coupling patterns, providing valuable information about their relative stereochemistry. The benzylic protons and the protons at the chiral center of the oxazoline (B21484) ring also show characteristic signals.
The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts of all carbon atoms in the molecule. The carbon atoms of the quinoline and phenyl rings resonate in the aromatic region (typically 120-150 ppm), while the sp³-hybridized carbons of the dihydrooxazole ring and the benzylic CH₂ group appear in the upfield region. The carbonyl-equivalent carbon of the oxazoline ring (C=N) is also a key diagnostic signal.
Table 1: Representative ¹H NMR Spectral Data for a Quinoline-Oxazoline Scaffold
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Quinoline-H | 8.2 - 7.5 | m | - |
| Benzyl-H | 7.4 - 7.2 | m | - |
| Oxazoline-CH | 4.8 - 4.6 | m | - |
| Oxazoline-CH₂ | 4.5 - 4.1 | m | - |
| Benzyl-CH₂ | 3.4 - 2.9 | m | - |
Table 2: Representative ¹³C NMR Spectral Data for a Quinoline-Oxazoline Scaffold
| Carbon | Chemical Shift (δ) ppm |
| C=N (Oxazoline) | 165 - 160 |
| C (Aromatic) | 150 - 120 |
| C (Oxazoline CH) | 75 - 65 |
| C (Oxazoline CH₂) | 70 - 60 |
| C (Benzyl CH₂) | 45 - 35 |
Note: The data presented are representative of the quinoline-oxazoline scaffold and are intended for illustrative purposes.
Mass Spectrometry Techniques (e.g., HRMS, MALDI-TOF) for Molecular Identity
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₉H₁₆N₂O), high-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) would be employed to confirm its molecular formula. The expected monoisotopic mass would be calculated and compared to the experimentally observed value, with a high degree of accuracy (typically within 5 ppm).
The fragmentation pattern observed in the mass spectrum can also provide structural information. Common fragmentation pathways for this type of molecule may include cleavage of the benzyl group, opening of the oxazoline ring, and fragmentation of the quinoline system. This data helps to piece together the molecular structure and confirm the identity of the compound.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 289.1335 | 289.1332 |
| [M+Na]⁺ | 311.1155 | 311.1150 |
Note: The observed m/z values are hypothetical and for illustrative purposes, demonstrating the expected accuracy of HRMS.
Chiral Chromatography (e.g., HPLC, GC-MS with chiral columns) for Enantiomeric Purity
The enantiomeric purity of this compound is a critical parameter, especially for its use in asymmetric synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for determining the enantiomeric excess (ee) of a chiral compound.
This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. For oxazoline-containing compounds, polysaccharide-based CSPs (e.g., those derived from cellulose (B213188) or amylose) are often effective. The mobile phase is typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol. The retention times of the (R) and (S) enantiomers will differ, allowing for their quantification and the determination of the enantiomeric excess of the sample.
Table 4: Representative Chiral HPLC Method for Quinoline-Oxazoline Compounds
| Parameter | Condition |
| Column | Chiralpak AD-H (or similar polysaccharide-based column) |
| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (R)-enantiomer | t₁ |
| Retention Time (S)-enantiomer | t₂ |
Note: Specific retention times (t₁ and t₂) would be determined experimentally.
X-ray Crystallography for Absolute Configuration and Solid-State Structure
While NMR and mass spectrometry can elucidate the connectivity of a molecule, and chiral chromatography can determine its enantiomeric purity, X-ray crystallography provides the unambiguous determination of its three-dimensional structure and absolute configuration. To perform this analysis, a suitable single crystal of this compound must be grown.
The diffraction pattern of X-rays passing through the crystal allows for the calculation of the electron density map of the molecule, revealing the precise positions of all atoms in the crystal lattice. For a chiral molecule, anomalous dispersion effects can be used to determine the absolute configuration (whether it is the R or S enantiomer) without the need for a previously known chiral center in the molecule. This technique provides definitive proof of the stereochemistry at the C4 position of the oxazoline ring. The resulting crystal structure also reveals important information about intermolecular interactions in the solid state, such as packing arrangements and potential hydrogen bonding. To date, a publically available crystal structure for this specific compound has not been reported in the Cambridge Structural Database.
Future Research Directions and Perspectives
Expanding the Scope of Catalytic Applications
While effective in several known transformations, a primary future direction is to broaden the catalytic repertoire of (R)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole and its metal complexes. This involves exploring novel reaction types and diversifying the range of accepted substrates.
The structural features of quinoline-oxazoline ligands suggest their potential applicability in a variety of asymmetric reactions beyond their current uses. Research efforts could be directed towards reactions where C1-symmetric chiral ligands have shown promise. thieme-connect.com For instance, while related ligands have been used in cyclopropanation of styrene, future work could explore their effectiveness with a wider range of olefins and diazo compounds, particularly targeting the synthesis of synthetically challenging cis-cyclopropanes. thieme-connect.com
Further exploration could include:
C-H Functionalization: Transition-metal-catalyzed enantioselective C-H activation is a powerful tool for molecular synthesis. mdpi.com Designing catalytic systems with the this compound ligand for the enantioselective functionalization of C(sp³)–H and C(sp²)–H bonds would be a significant advancement.
Conjugate Addition Reactions: The application of this ligand in Michael additions and other conjugate addition reactions, using various metals like copper or nickel, could provide enantioselective access to a wide array of functionalized compounds.
Allylic Alkylation and Amination: Asymmetric allylic substitution reactions are fundamental in organic synthesis. Investigating the performance of this ligand in such transformations could yield highly valuable chiral building blocks.
Photoredox Catalysis: Integrating the chiral ligand into dual catalytic systems involving photoredox catalysis could unlock novel enantioselective transformations that are not accessible through traditional thermal methods.
The substrate scope for existing reactions should also be expanded. For example, in hydroboration reactions where similar oxazoline (B21484) ligands have been successful, applying the quinoline-based ligand to a more diverse set of alkenes and ketones could enhance the utility of this methodology. acs.org
Cascade and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency and atom economy by forming multiple chemical bonds in a single operation. A promising future avenue is the incorporation of catalysts derived from this compound into such complex transformations.
The development of a four-component reaction (M4CR) involving dihydrooxazole derivatives highlights the potential for these heterocycles to participate in complex reaction sequences. nih.gov Future research could design one-pot procedures where an initial asymmetric transformation catalyzed by a metal complex of the target ligand triggers subsequent cyclization or addition reactions. For instance, a catalyzed enantioselective addition could generate an intermediate that then participates in an intramolecular cyclization, rapidly building molecular complexity. researchgate.netresearchgate.net The design of such cascade processes would be a significant step towards more efficient and elegant synthesis of complex chiral molecules.
Sustainable Synthesis and Catalysis
In line with the growing emphasis on green chemistry, future research must address the environmental impact of both the ligand synthesis and the catalytic processes in which it is used.
The synthesis of chiral oxazolines, including the title compound, traditionally involves multi-step procedures. nih.govresearchgate.net Future work should focus on developing more sustainable synthetic routes. A key goal is to improve atom economy and reduce waste. Microwave-assisted synthesis presents a compelling alternative, offering rapid reaction times, often under solvent-free conditions, and enabling the use of recoverable heterogeneous catalysts. rsc.org Applying such methodologies to the synthesis of this compound could significantly reduce its environmental footprint. Further research into one-pot syntheses from readily available starting materials, such as chiral β-amino alcohols and aryl nitriles, would also be highly beneficial. rsc.org
The cost and potential toxicity of metal catalysts, combined with the value of the chiral ligand, make the development of recyclable catalytic systems a high priority. Immobilizing the catalyst on a solid support is a proven strategy for facilitating catalyst recovery and reuse.
Future research could explore various immobilization techniques:
Polymer Supports: Attaching the ligand to a polymer resin, such as Merrifield's resin, allows for simple filtration to recover the catalyst. rsc.org
Inorganic Supports: Immobilization on inorganic materials like laponite clay has been shown to be effective for related cobalt-oxazoline complexes, allowing the catalyst to be filtered and reused over multiple cycles. rsc.orgcore.ac.uk
Magnetic Nanoparticles: Anchoring the catalytic complex to magnetic nanoparticles offers a highly efficient method for recovery, where the catalyst can be separated from the reaction mixture using an external magnet. nih.gov
The stability and activity of these heterogeneous catalysts over repeated cycles would be a critical aspect of this research. The goal is to create robust systems that maintain high yield and enantioselectivity, making the catalytic process more economically viable and sustainable. researchgate.net
High-Throughput Screening and Combinatorial Approaches in Ligand Discovery
The discovery of novel ligands and the optimization of existing ones can be accelerated through modern high-throughput and combinatorial methods. acs.orgnih.gov The this compound scaffold is an excellent candidate for such approaches.
By systematically varying the substituents on both the quinoline (B57606) ring and the oxazoline ring, a library of related ligands can be generated. For example, modifications could be made at the 4-position of the oxazoline ring (currently a benzyl (B1604629) group) or on the quinoline backbone. This combinatorial library of ligands could then be rapidly screened in parallel for efficacy in various asymmetric reactions using high-throughput screening (HTS) techniques. yu.edu
Such an approach allows for the rapid identification of "hit" ligands with improved activity or selectivity for a specific transformation. plos.org Computational tools, or in silico screening, can be used to pre-select promising ligand structures from a virtual library, narrowing down the number of candidates that need to be synthesized and tested physically. yu.edu This synergy between combinatorial synthesis, HTS, and computational modeling represents a powerful strategy for accelerating the discovery of next-generation catalysts based on the quinoline-oxazoline framework.
Advanced Computational Studies for Predictive Design
The future development of novel catalysts and biologically active agents based on the this compound scaffold will increasingly rely on advanced computational studies for predictive design. These in silico methods offer a powerful toolkit to accelerate the design-synthesis-testing cycle, reduce costs, and provide deep mechanistic insights that are often difficult to obtain through experimental means alone. The integration of various computational techniques can guide the rational design of next-generation ligands with enhanced efficacy, selectivity, and desired physicochemical properties.
Quantum mechanics, particularly Density Functional Theory (DFT), is poised to play a pivotal role in elucidating the electronic structure and reactivity of this compound and its metal complexes. researchgate.net Future research will likely focus on:
Transition State Modeling: DFT calculations can be employed to model the transition states of catalytic reactions involving metal complexes of the title compound. This allows for the prediction of reaction pathways, activation energies, and the origins of stereoselectivity. By understanding these factors, modifications to the ligand structure can be proposed to enhance catalytic efficiency and enantioselectivity.
Electronic Property Analysis: The electronic properties of the ligand, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, can be calculated to predict its coordinating ability and the stability of its metal complexes. This information is crucial for designing ligands with optimal electronic characteristics for specific catalytic applications.
Spectroscopic Predictions: DFT can be used to predict spectroscopic properties, such as NMR and IR spectra, of the compound and its derivatives. This can aid in the characterization of newly synthesized molecules and provide a deeper understanding of their electronic and geometric structures.
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound and its complexes in a simulated biological or chemical environment. researchgate.net Future applications in this area include:
Conformational Analysis: MD simulations can explore the conformational landscape of the ligand and its metal complexes, identifying the most stable and functionally relevant geometries. This is particularly important for understanding how the ligand's flexibility or rigidity influences its activity.
Solvent Effects: The influence of different solvents on the structure and stability of the compound can be investigated, providing valuable information for optimizing reaction conditions.
Binding Stability with Biological Targets: In the context of medicinal chemistry, MD simulations can be used to assess the stability of the binding of this compound derivatives to target proteins over time. nih.gov This can help in predicting the durability of the ligand-protein interaction.
The table below illustrates hypothetical data that could be generated from MD simulations to compare the stability of different ligand-protein complexes.
| Derivative | Target Protein | Average RMSD (Å) of Ligand | Number of Hydrogen Bonds (average) |
| This compound | Protein Kinase A | 2.1 | 3 |
| Derivative A (with fluoro substitution on benzyl ring) | Protein Kinase A | 1.8 | 4 |
| Derivative B (with methoxy (B1213986) substitution on quinoline ring) | Protein Kinase A | 2.5 | 2 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. nanopaprika.eunih.gov For the predictive design of analogs of this compound, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) will be particularly valuable. mdpi.com
Pharmacophore Identification: QSAR studies can help in identifying the key structural features (pharmacophore) of the molecule that are essential for its activity. nih.gov
Predictive Model Building: By training a QSAR model on a dataset of known analogs and their activities, the model can then be used to predict the activity of newly designed, unsynthesized compounds. mdpi.com This allows for the virtual screening of large libraries of potential derivatives to prioritize the most promising candidates for synthesis.
Guided Molecular Modification: The graphical output of 3D-QSAR studies, in the form of contour maps, can visually guide chemists on where to make modifications to the molecular structure to enhance activity. nih.gov For example, a contour map might indicate that adding a bulky group in a specific region of the molecule would be beneficial for its interaction with a target.
The following table presents a hypothetical QSAR model for a series of derivatives.
| Descriptor | Coefficient | Contribution to Activity |
| Molecular Weight | 0.25 | Positive |
| LogP | -0.15 | Negative |
| Steric Field (Region X) | 0.85 | Positive (bulky group favored) |
| Electrostatic Field (Region Y) | -0.60 | Negative (negative charge favored) |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
For applications in medicinal chemistry, the in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial. nih.gov Early-stage prediction of these properties can help in identifying and eliminating compounds with unfavorable pharmacokinetic or toxicological profiles, thereby reducing the likelihood of late-stage failures in drug development. Various computational models can predict properties such as oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicities.
By integrating these advanced computational studies, future research on this compound can move towards a more predictive and design-oriented approach, leading to the faster discovery and development of novel molecules with tailored properties for a wide range of applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
